4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide
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Overview
Description
4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a hydroxy group, a methoxybenzyl group, and a but-2-enamide structure
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial properties
Mode of Action
Compounds with similar structures have been shown to prevent amide bond-mediated side reactions, such as aspartimide formation and peptide aggregation, by installing a removable group into a peptide bond . This suggests that 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used in the synthesis of various biologically active compounds and intermediates . This suggests that this compound may also be involved in various biochemical transformations.
Pharmacokinetics
The compound’s molecular weight (22125) and formula (C12H15NO3) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have various types of biological activity, including antimicrobial, antiarrhythmic, antidiabetic, and antiviral activities . This suggests that this compound may have similar effects.
Action Environment
Similar compounds have been shown to be soluble in various solvents, including dmf, dmso, glacial acetic acid, dioxane, ethanol, and acetonitrile, and insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and 4-hydroxybut-2-enamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to adjust the pH, and coupling agents to promote the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The double bond in the but-2-enamide structure can be reduced to form a saturated amide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a saturated amide.
Scientific Research Applications
4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-(4-methylbenzyl)but-2-enamide: Similar structure but with a methyl group instead of a methoxy group.
4-Hydroxy-N-(4-ethoxybenzyl)but-2-enamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKAWAOTFBYGP-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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